ARV-825

描述

ARV-825 是一种新型化合物,属于蛋白降解靶向嵌合体 (PROTAC) 类别。它旨在靶向并降解含溴结构域蛋白 4 (BRD4),该蛋白是溴结构域和额外末端 (BET) 蛋白家族的成员。BRD4 在调节基因表达中起着至关重要的作用,并与多种癌症有关。 This compound 通过有效降解 BRD4 并抑制癌细胞生长,已显示出有希望的抗肿瘤活性 .

作用机制

ARV-825 通过以下机制发挥其作用:

分子靶点: this compound 的主要靶点是 BRD4,一种通过与乙酰化组蛋白结合来调节基因表达的蛋白质.

所涉及的途径: this compound 募集 E3 泛素连接酶 cereblon 到 BRD4,导致 BRD4 被蛋白酶体泛素化和降解。 .

生化分析

Biochemical Properties

ARV-825 plays a crucial role in biochemical reactions by recruiting BRD4 to the E3 ubiquitin ligase cereblon, leading to the ubiquitination and subsequent proteasomal degradation of BRD4 . The compound binds to the bromodomains BD1 and BD2 of BRD4 with high affinity, with dissociation constants (Kd) of 90 nM and 28 nM, respectively . This interaction results in the efficient degradation of BRD4, thereby inhibiting its function in gene transcription regulation .

Cellular Effects

This compound has been shown to exert significant effects on various cell types and cellular processes. In T-cell acute lymphoblastic leukemia (T-ALL) cells, this compound suppresses cell proliferation by arresting the cell cycle and inducing apoptosis . The compound also reduces the viability of gastric cancer cells by inducing cell cycle block and apoptosis . Additionally, this compound influences cell signaling pathways by degrading BRD4, which in turn reduces the levels of c-MYC and polo-like kinase 1 (PLK1) proteins .

Molecular Mechanism

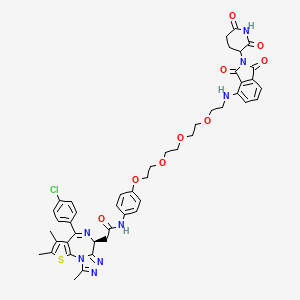

The molecular mechanism of this compound involves its function as a PROTAC, which facilitates the degradation of BRD4 through the ubiquitin-proteasome system . This compound consists of a BRD4 binding group (OTX-015) on one end and a cereblon (CRBN) ubiquitin E3 ligase binding group (pomalidomide) on the other end . This bifunctional molecule brings BRD4 and cereblon into close proximity, leading to the ubiquitination and degradation of BRD4 . The degradation of BRD4 results in the downregulation of c-MYC and other oncogenic proteins, thereby inhibiting cancer cell growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Temporal analysis of cell viability demonstrated that this compound moderately suppresses the growth of MCF-7 cells . The compound’s stability and degradation over time have been studied, showing that this compound can sustain the degradation of BRD4 and the suppression of downstream c-MYC . Long-term effects on cellular function include sustained growth arrest and apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a multiple myeloma mouse model, this compound exhibited in vivo antitumor activity without overt toxicities . The compound’s efficacy and toxicity were dose-dependent, with higher doses leading to more significant antitumor effects . At very high doses, potential toxic or adverse effects may be observed .

Metabolic Pathways

This compound is involved in metabolic pathways that include the degradation of BRD4 and the modulation of chemokine receptors, cell adhesion, and metabolic targets . The compound’s interaction with BRD4 leads to the downregulation of c-MYC and PLK1, which are critical for cancer cell survival and proliferation . Additionally, this compound affects metabolic flux and metabolite levels by altering the expression of key metabolic enzymes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with transporters and binding proteins . The compound’s solubility and bioavailability have been improved by loading it into a self-nanoemulsifying preconcentrate (ARV-SNEP), which enhances its distribution and efficacy in vivo . This compound’s localization and accumulation within cells are influenced by its binding to BRD4 and cereblon .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it exerts its activity by degrading nuclear BRD4 . The compound’s targeting signals and post-translational modifications direct it to specific compartments, such as the nucleus, where it interacts with BRD4 and cereblon . This localization is crucial for its function in regulating gene expression and cell cycle progression .

准备方法

合成路线和反应条件: ARV-825 的合成涉及使用连接体将 BRD4 抑制剂与 cereblon 配体偶联。使用的 BRD4 抑制剂通常是 OTX015,而 cereblon 配体则来源于泊马度胺。 合成路线通常涉及多个步骤,包括连接体的形成、BRD4 抑制剂的连接以及与 cereblon 配体的偶联 .

工业生产方法: this compound 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用高通量合成技术、纯化工艺和质量控制措施,以确保最终产品的稳定性和纯度 .

化学反应分析

科学研究应用

相似化合物的比较

ARV-825 与其他类似化合物(如 JQ1、dBET1 和 OTX015)进行比较:

This compound 的独特性: this compound 由于其抑制和降解 BRD4 的双重功能,与其他抑制剂相比,能够更持续有效地抑制 BRD4 介导的基因表达,因此脱颖而出 .

类似化合物清单:

- JQ1

- dBET1

- OTX015

总之,this compound 是一种很有希望的化合物,在癌症治疗和其他科学研究应用中具有巨大潜力。其独特的机制和与类似化合物相比更高的效力使其成为靶向蛋白降解领域中宝贵的工具。

生物活性

ARV-825 is a novel compound developed using proteolysis-targeting chimera (PROTAC) technology, specifically designed to inhibit bromodomain and extra-terminal (BET) proteins. This compound has shown significant promise in preclinical studies, particularly in the treatment of various cancers, including neuroblastoma and acute myeloid leukemia (AML). This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data on its efficacy.

This compound functions by recruiting BET proteins to an E3 ubiquitin ligase (cereblon), leading to their degradation via the proteasome. This mechanism effectively reduces the levels of critical oncogenes such as MYCN and c-Myc, which are often overexpressed in aggressive cancers.

Neuroblastoma Studies

Research has demonstrated that this compound displays potent anti-tumor activity against neuroblastoma cells. A study reported an IC50 value in the nanomolar range for neuroblastoma (NB) cell lines, indicating high sensitivity to the compound. Key findings include:

- Cell Viability : Treatment with this compound significantly inhibited cell proliferation and induced apoptosis in NB cells.

- Cell Cycle Arrest : The compound caused cell cycle arrest, preventing further division of cancerous cells.

- Tumor Growth Inhibition : In xenograft models, this compound led to a marked reduction in tumor growth, correlating with decreased expression of BRD4 and MYCN.

The following table summarizes the effects observed in vitro and in vivo:

| Parameter | In Vitro Results | In Vivo Results |

|---|---|---|

| IC50 (Neuroblastoma Cells) | Nanomolar range | Not applicable |

| Cell Cycle Arrest | Yes | Not applicable |

| Induction of Apoptosis | Yes | Not applicable |

| Tumor Growth Reduction | Not applicable | Significant reduction |

| Downregulation of MYCN | Yes | Yes |

Acute Myeloid Leukemia (AML)

In AML models, this compound has been shown to enhance oxidative stress by promoting reactive oxygen species (ROS) generation. This increase in oxidative stress contributes to the depletion of stem cell populations within AML tumors, leading to prolonged survival in patient-derived xenograft (PDX) models.

Case Studies

- Neuroblastoma Case Study : A preclinical study involving MYCN-amplified neuroblastoma cell lines demonstrated that this compound treatment resulted in significant apoptosis and reduced tumor burden in xenograft mice models. The study utilized flow cytometry for apoptosis analysis and reported a marked decrease in BRD4 levels post-treatment.

- AML Case Study : In another investigation focusing on AML, this compound was found to effectively reduce the stem cell population while increasing ROS levels. This led to enhanced anti-tumor efficacy and improved survival rates among treated mice.

属性

IUPAC Name |

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[4-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H47ClN8O9S/c1-26-27(2)65-46-39(26)41(29-7-9-30(47)10-8-29)50-35(42-53-52-28(3)54(42)46)25-38(57)49-31-11-13-32(14-12-31)64-24-23-63-22-21-62-20-19-61-18-17-48-34-6-4-5-33-40(34)45(60)55(44(33)59)36-15-16-37(56)51-43(36)58/h4-14,35-36,48H,15-25H2,1-3H3,(H,49,57)(H,51,56,58)/t35-,36?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWLOGRLTDKDANT-TYIYNAFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)OCCOCCOCCOCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8=CC=C(C=C8)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)OCCOCCOCCOCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8=CC=C(C=C8)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H47ClN8O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

923.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。